molecular formula C14H10N2O3 B068860 2-(4-Hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid CAS No. 174533-98-3

2-(4-Hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid

Cat. No. B068860
CAS RN: 174533-98-3
M. Wt: 254.24 g/mol
InChI Key: BNZLHJSPAWACAS-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of benzoic acid, which is a type of aromatic carboxylic acid . It has a benzimidazole ring, which is a fused benzene and imidazole ring, and a phenolic group, which is a benzene ring with a hydroxyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions . For example, 4-Hydroxyphenylacetic acid and its analogues can be biosynthesized from lignin-related p-Coumaric and Ferulic Acids .


Chemical Reactions Analysis

Again, without specific information, it’s hard to say. But aromatic compounds like this often undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

Based on the properties of similar compounds, it’s likely that this compound would be a solid at room temperature . It might be soluble in polar solvents like water, but without specific information, this is just a conjecture .

Scientific Research Applications

Acylation of Phenols and Amines

This compound is utilized as a reagent in the acylation process of phenols and amines . Acylation is a critical reaction in organic synthesis, often employed to protect hydroxyl groups in phenols or to modify the chemical properties of amines. This application is significant in the synthesis of complex organic molecules and pharmaceuticals.

Fluorometric Determination of Oxidative Enzymes

The compound is also used in the fluorometric determination of oxidative enzymes . These enzymes, which include oxidases and peroxidases, play vital roles in various biological processes, including metabolism and the detoxification of drugs and toxins. The ability to accurately measure their activity is crucial for biochemical research and diagnostics.

Safety and Hazards

Safety data sheets for similar compounds suggest that they could cause skin and eye irritation, and may be harmful if inhaled or ingested .

Future Directions

The future research directions would depend on the specific properties and potential uses of this compound. For example, if it does inhibit α-amylase and α-glucosidase, it could be studied further as a potential treatment for diabetes .

properties

IUPAC Name

2-(4-hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c17-10-4-1-8(2-5-10)13-15-11-6-3-9(14(18)19)7-12(11)16-13/h1-7,17H,(H,15,16)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNKGDUQIIAXNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50420618
Record name 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid

CAS RN

174533-98-3
Record name 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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